acetyl]amino}methyl)benzoate](/img/structure/B4234913.png)
methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate
Descripción general
Descripción
Methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate, also known as MIA, is a synthetic compound that has gained attention in the field of scientific research due to its potential use as an anti-cancer agent. MIA belongs to the class of N-substituted benzamides and has been found to exhibit anti-tumor properties in various in vitro and in vivo studies.
Mecanismo De Acción
The exact mechanism of action of methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate is not fully understood. However, it has been proposed that methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. HDACs are overexpressed in various types of cancer and are involved in the development and progression of tumors. By inhibiting HDAC activity, methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate may alter the expression of genes that are involved in cell proliferation, apoptosis, and angiogenesis, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has been found to exhibit various biochemical and physiological effects in cancer cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are essential for tumor invasion and metastasis. Furthermore, methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has been shown to activate the p53 pathway, a tumor suppressor pathway that is often mutated in cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate in lab experiments is its high potency and specificity towards cancer cells. methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has been shown to exhibit anti-tumor properties at low concentrations, making it a promising candidate for the development of anti-cancer drugs. However, one limitation of using methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research on methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate. One direction is to investigate the potential use of methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate in vivo to determine its optimal dosage and administration route. Furthermore, the development of analogs of methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate with improved solubility and potency could lead to the discovery of new anti-cancer drugs.
Aplicaciones Científicas De Investigación
Methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has been found to exhibit anti-tumor properties in various in vitro and in vivo studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, methyl 4-({[[(4-isopropylphenyl)amino](oxo)acetyl]amino}methyl)benzoate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
Propiedades
IUPAC Name |
methyl 4-[[[2-oxo-2-(4-propan-2-ylanilino)acetyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(2)15-8-10-17(11-9-15)22-19(24)18(23)21-12-14-4-6-16(7-5-14)20(25)26-3/h4-11,13H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZBLHIRIQODQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)
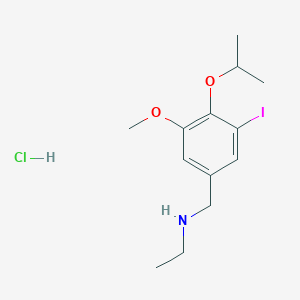
![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)
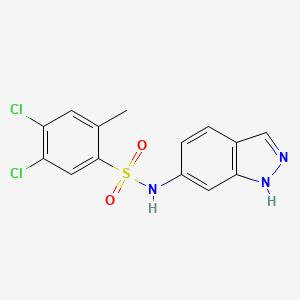
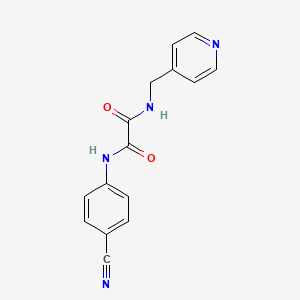

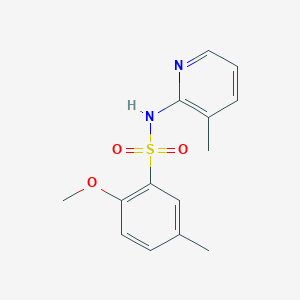
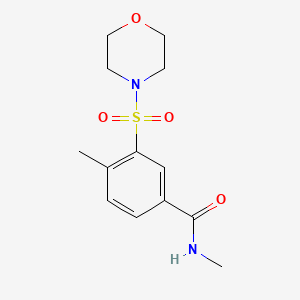
![2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4234885.png)
![6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4234900.png)
![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4234923.png)
